2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of 237.3 g/mol. This compound is classified under pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound's structure features a pyridinyl group linked to a pyrrolidine moiety, which enhances its pharmacological properties.
The synthesis of 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine can be achieved through various methods, including:
Technical details regarding specific reagents and conditions are crucial for successful synthesis, as variations can significantly impact yield and purity.
The molecular structure of 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine can be described using various notations:
InChI=1S/C12H19N3O2/c1-3-17-11-8-15(7-10(11)16-2)12-9(13)5-4-6-14-12/h4-6,10-11H,3,7-8,13H2,1-2H3
CCOC1CN(CC1OC)C2=C(C=CC=N2)N
These structural representations provide insights into the compound's functional groups and connectivity, which are essential for understanding its reactivity and potential interactions in biological systems .
The chemical reactivity of 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine can be explored through various reactions typical of pyridine derivatives:
Technical details about reaction conditions (e.g., solvent choice, temperature) are critical for optimizing yields and selectivity during these transformations.
The mechanism of action for 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine is largely dependent on its interaction with biological targets. Pyridine derivatives often exhibit activity through:
Data on its specific targets and effects on cellular pathways remain essential for elucidating its pharmacological profile.
Key physical and chemical properties of 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 237.30 g/mol |
Purity | Typically 95% |
Appearance | Off-white solid |
These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications .
The applications of 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine span various scientific fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1